1-Cyclododecene-1-carbonitrile
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Overview
Description
1-Cyclododecene-1-carbonitrile is an organic compound with the molecular formula C13H21N. It is a nitrile derivative of cyclododecene, characterized by the presence of a cyano group (-CN) attached to the cyclododecene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Cyclododecene-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclododecene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the addition of the cyano group to the double bond of cyclododecene, forming the desired nitrile compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Cyclododecene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines. This reaction typically involves hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-Cyclododecene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological properties, making it a subject of research in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclododecene-1-carbonitrile involves its interaction with various molecular targets and pathways. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to modify other molecules, leading to the formation of new chemical bonds and structures.
In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the nature of its derivatives.
Comparison with Similar Compounds
1-Cyclododecene-1-carbonitrile can be compared with other similar compounds, such as:
1-Cyclododecene-1-carboxylic acid: This compound has a carboxylic acid group (-COOH) instead of a cyano group. It exhibits different reactivity and applications due to the presence of the carboxylic acid functionality.
1-Cyclododecene-1-amine: This compound has an amine group (-NH2) instead of a cyano group. It is used in different synthetic and biological applications due to the basic nature of the amine group.
Cyclododecane: This compound lacks any functional groups and is used as a hydrocarbon solvent and in the synthesis of other cyclododecene derivatives.
The uniqueness of this compound lies in its cyano group, which imparts distinct reactivity and enables a wide range of chemical transformations.
Properties
CAS No. |
831-92-5 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1E)-cyclododecene-1-carbonitrile |
InChI |
InChI=1S/C13H21N/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10H,1-9,11H2/b13-10+ |
InChI Key |
FVADXZSWPCBVPT-JLHYYAGUSA-N |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/C#N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)C#N |
Origin of Product |
United States |
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